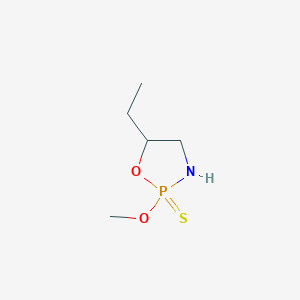
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione is an organophosphorus compound characterized by its unique structure, which includes an oxazaphospholidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione typically involves the reaction of ethylamine with phosphorus pentasulfide in the presence of methanol. The reaction proceeds under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazaphospholidine oxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products Formed
Oxidation: Oxazaphospholidine oxides.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazaphospholidine derivatives.
Scientific Research Applications
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-oxide: Similar structure but with an oxide group instead of a thione group.
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thiol: Contains a thiol group instead of a thione group.
Uniqueness
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione is unique due to its specific thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
110503-37-2 |
|---|---|
Molecular Formula |
C5H12NO2PS |
Molecular Weight |
181.20 g/mol |
IUPAC Name |
5-ethyl-2-methoxy-2-sulfanylidene-1,3,2λ5-oxazaphospholidine |
InChI |
InChI=1S/C5H12NO2PS/c1-3-5-4-6-9(10,7-2)8-5/h5H,3-4H2,1-2H3,(H,6,10) |
InChI Key |
VWGNDPLOJFYOCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNP(=S)(O1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)


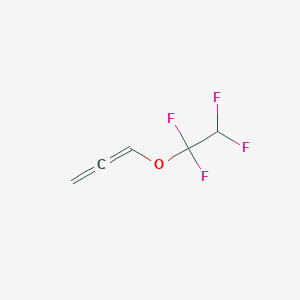
![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)
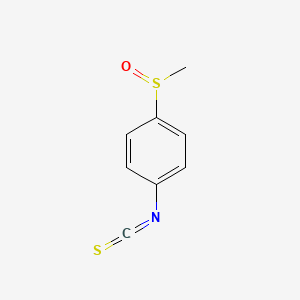
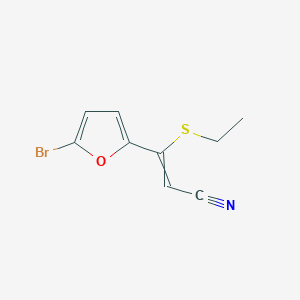
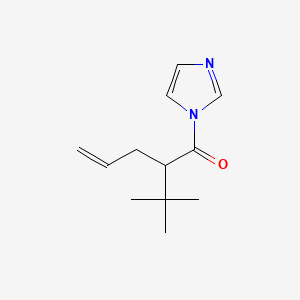

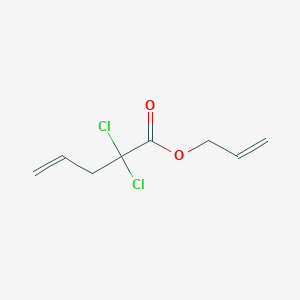
![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)



